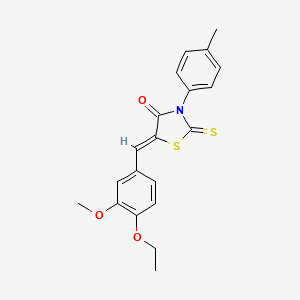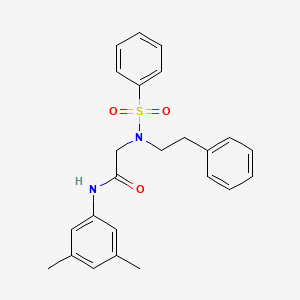![molecular formula C25H24FNO6 B3698456 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3698456.png)
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Übersicht
Beschreibung
3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, fluorophenyl compounds, and dihydropyridine precursors. Common synthetic routes could involve:
Condensation Reactions: Combining benzodioxole and fluorophenyl derivatives under acidic or basic conditions.
Cyclization: Formation of the dihydropyridine ring through cyclization reactions.
Esterification: Introduction of the carboxylate groups via esterification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Various substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the dihydropyridine ring, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, dihydropyridine derivatives are often studied for their interactions with calcium channels, making them potential candidates for drug development.
Medicine
In medicine, compounds like this are explored for their potential as calcium channel blockers, which can be used to treat conditions like hypertension and angina.
Industry
Industrially, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
Wirkmechanismus
The mechanism of action for dihydropyridine derivatives typically involves binding to and inhibiting calcium channels. This can lead to a decrease in intracellular calcium levels, which is beneficial in conditions like hypertension where reduced calcium influx can lower blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: Known for its long-acting effects in treating hypertension.
Felodipine: Used for its vasodilatory properties.
Uniqueness
What sets 3,5-DIETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart might be its specific functional groups, which could confer unique binding properties or pharmacokinetics.
Eigenschaften
IUPAC Name |
diethyl 4-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO6/c1-3-30-24(28)19-13-27(12-16-5-8-18(26)9-6-16)14-20(25(29)31-4-2)23(19)17-7-10-21-22(11-17)33-15-32-21/h5-11,13-14,23H,3-4,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSSVHAZAYAEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OCC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3698389.png)
![N-4-biphenylyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3698392.png)
![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-nitrophenoxy)ethanone](/img/structure/B3698399.png)
![4-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3698407.png)
![3-(4-methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3698408.png)
![3-[2-(4-Ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]-1-(furan-2-carbonyl)thiourea](/img/structure/B3698411.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B3698415.png)

![[4-[(4-Ethylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate](/img/structure/B3698436.png)
![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B3698445.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3698447.png)
![2-{[4-allyl-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3698448.png)
![[3-Iodo-4-[(3-nitrophenyl)methoxy]phenyl]methanol](/img/structure/B3698449.png)
